molecular formula C15H15F3N2O B1675209 6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one CAS No. 179897-70-2

6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one

Cat. No.: B1675209
CAS No.: 179897-70-2
M. Wt: 296.29 g/mol
InChI Key: SZPPQFARTYXRKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LG-121071 involves several steps. One of the synthetic routes includes the Skraup reaction of 4-bromoaniline with acetone and iodine to afford dihydroquinoline, which is then protected as the tert-butyl carbamate . Lithium-halogen exchange followed by treatment with trimethyl borate provides boronic acid. Subsequent Suzuki coupling with 3-bromobenzonitrile using tetrakis(triphenylphosphine)-palladium produces the 6-arylquinoline. The Boc group is finally removed with trifluoroacetic acid to furnish LG-121071 .

Chemical Reactions Analysis

LG-121071 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and trifluoroacetic acid for deprotection steps . Major products formed from these reactions include various quinoline derivatives and substituted quinolines.

Comparison with Similar Compounds

LG-121071 is unique among selective androgen receptor modulators due to its tricyclic quinolone structure. Similar compounds include:

LG-121071 stands out due to its high potency and tissue-selective effects, making it a valuable compound for therapeutic applications with reduced side effects compared to other androgen receptor modulators .

Properties

CAS No.

179897-70-2

Molecular Formula

C15H15F3N2O

Molecular Weight

296.29 g/mol

IUPAC Name

6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one

InChI

InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21)

InChI Key

SZPPQFARTYXRKU-UHFFFAOYSA-N

SMILES

CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F

Canonical SMILES

CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono(5,6-g)quinoline
LG 121071
LG-121071

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
Reactant of Route 2
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
Reactant of Route 3
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
Reactant of Route 4
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
Reactant of Route 5
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
Reactant of Route 6
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one

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